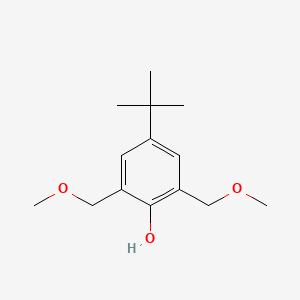

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol

CAS No.: 421546-91-0

Cat. No.: VC2272317

Molecular Formula: C14H22O3

Molecular Weight: 238.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 421546-91-0 |

|---|---|

| Molecular Formula | C14H22O3 |

| Molecular Weight | 238.32 g/mol |

| IUPAC Name | 4-tert-butyl-2,6-bis(methoxymethyl)phenol |

| Standard InChI | InChI=1S/C14H22O3/c1-14(2,3)12-6-10(8-16-4)13(15)11(7-12)9-17-5/h6-7,15H,8-9H2,1-5H3 |

| Standard InChI Key | SHDBJOYDLRRTRA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C(=C1)COC)O)COC |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)COC)O)COC |

Introduction

Chemical Structure and Nomenclature

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol belongs to the family of substituted phenols. Its chemical structure features a phenol core with three key substituents: a tert-butyl group at the para position (C-4) and two methoxymethyl groups at the ortho positions (C-2 and C-6). This arrangement of functional groups creates a molecule with both antioxidant and stabilizing capabilities due to the phenolic hydroxyl group and the steric hindrance provided by the surrounding substituents.

The compound is known by several synonyms in chemical databases and literature, including:

As a phenol derivative, this compound contains an aromatic ring with a hydroxyl group directly attached. The tert-butyl group provides lipophilicity and steric bulk, while the methoxymethyl groups introduce ether functionality. This combination of functionalities makes the compound potentially useful in specialized chemical applications where both antioxidant properties and specific steric requirements are needed.

Physical and Chemical Properties

The physicochemical properties of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol determine its behavior in various environments and reactions. These properties influence its solubility, reactivity, and potential applications. Based on chemical database information, the key properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol

The LogP value of approximately 2.98 indicates moderate lipophilicity, suggesting the compound has reasonable solubility in both polar and non-polar solvents. The polar surface area of 38.69 suggests limited hydrogen bonding capacity, which affects its interactions with biological membranes and potential pharmaceutical applications. The phenolic hydroxyl group can participate in hydrogen bonding and act as a weak acid, while the ether groups provide additional sites for intermolecular interactions.

Structural Characteristics

The molecular architecture of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol provides it with specific chemical behavior patterns. The phenolic hydroxyl group serves as a potential hydrogen donor, making it capable of neutralizing free radicals - a property common to many phenolic antioxidants. The two methoxymethyl groups (-CH₂OCH₃) at the ortho positions create steric hindrance around the hydroxyl group, potentially enhancing its stability while also providing ether functionality.

The tert-butyl group at the para position contributes additional steric bulk and hydrophobicity to the molecule. This substitution pattern resembles that of other well-known phenolic antioxidants like butylated hydroxytoluene (BHT), although with different substituents at the ortho positions. The combination of these structural features likely influences the compound's reactivity, particularly its potential antioxidant efficacy and thermal stability.

The hazard statement H341 indicates potential mutagenic properties, suggesting the compound may cause genetic defects. Additionally, the environmental hazard statement H412 classifies it as harmful to aquatic organisms with potential long-term adverse effects. These hazard classifications necessitate careful handling procedures, including the use of appropriate personal protective equipment, adequate ventilation in laboratory settings, and proper waste disposal protocols.

The precautionary statements (abbreviated in the source material) generally recommend obtaining special instructions before use, avoiding environmental release, using personal protective equipment, seeking medical attention if exposed, storing securely, and disposing of contents according to regulations.

Comparison with Related Compounds

The primary structural difference between these compounds lies in the ortho substituents - 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol features two methoxymethyl groups at the ortho positions, while 2,6-di-tert-butyl-4-(methoxymethyl)phenol has two tert-butyl groups at these positions and a methoxymethyl group at the para position.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume